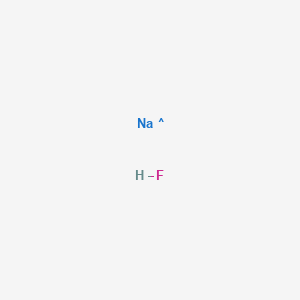
Sodium fluoride (Na(HF2))
Description
The term "sodium fluoride" typically refers to the inorganic compound NaF, a colorless to white crystalline solid widely used in water fluoridation, toothpaste, and industrial applications . However, the formula Na(HF₂) corresponds to sodium bifluoride (NaHF₂), a distinct compound formed by the reaction of NaF with hydrogen fluoride (HF). This article clarifies this nomenclature discrepancy and provides a detailed comparison of NaF, NaHF₂, and related fluoride compounds.
Properties
Molecular Formula |
FHNa |
|---|---|
Molecular Weight |
42.9961 g/mol |
InChI |
InChI=1S/FH.Na/h1H; |
InChI Key |
SRLLRIILXLQLHZ-UHFFFAOYSA-N |
Canonical SMILES |
F.[Na] |
Origin of Product |
United States |
Preparation Methods
Sodium fluoride is typically prepared by neutralizing hydrofluoric acid (HF) with sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). The reactions are as follows:
- :
Sodium carbonate method: HF+Na2CO3→2NaF+H2O+CO2
:Sodium hydroxide method: HF+NaOH→NaF+H2O
The resulting solution is then evaporated, and the remaining solid is dried and ground to a fine powder .
Chemical Reactions Analysis
Chemical Reactions of Sodium Bifluoride (Na[HF₂])
Sodium bifluoride (Na[HF₂]) is a compound with the formula Na[HF₂], consisting of sodium cations (Na⁺) and bifluoride anions ([HF₂]⁻). This section details its chemical reactions, synthesis pathways, and interaction mechanisms based on experimental and theoretical studies.
Dissociation and Equilibrium Reactions
Na[HF₂] undergoes dissociation in aqueous solutions, forming hydrofluoric acid (HF) and sodium fluoride (NaF):
This equilibrium is critical in industrial applications, such as HF removal from fluorine gas (F₂) produced via electrolysis . The reverse reaction is utilized to neutralize HF waste, often employing bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) .
Acidic Reactions
Na[HF₂] reacts with strong acids to liberate HF:
For example, it reacts with bisulfate (HSO₄⁻) to form sodium sulfate and HF .
Basic Reactions
Strong bases deprotonate the bifluoride anion:
This highlights the bifluoride’s role in fluoride ion release under alkaline conditions .
Stability and Interfacial Behavior
Na[HF₂] exhibits stability at standard temperature and pressure, as confirmed by crystallographic studies . At mineral/water interfaces (e.g., fluoridated aluminum hydroxides), [HF₂]⁻ species form via proton-promoted fluoride adsorption. X-ray photoelectron spectroscopy (XPS) and ¹⁹F NMR reveal coexisting F⁻ and HF species, with Na⁺ ions stabilizing fluoride-bearing complexes . These findings suggest that Na[HF₂] serves as a reference compound for studying bifluoride interactions in environmental systems.
Table 2: Stability and Interfacial Behavior
| Property | Observation | Method | Source |
|---|---|---|---|
| Stability | Stable at standard conditions | Crystallography | |
| Interfacial Adsorption | Coexistence of F⁻ and HF species at Al hydroxide/water interfaces | XPS, ¹⁹F NMR |
Scientific Research Applications
Mechanism of Action
Sodium fluoride exerts its effects primarily through the fluoride ion. In dental applications, fluoride ions promote the remineralization of tooth enamel by reacting with hydroxyapatite to form fluorapatite, which is more resistant to acid attacks. Fluoride ions also inhibit the metabolic activities of bacteria that cause dental caries by interfering with their glycolytic and other enzymes .
Comparison with Similar Compounds
Sodium Fluoride (NaF)
- Chemical Formula : NaF
- Molecular Weight : 41.99 g/mol
- Physical Properties : Melting point: 993–996°C; boiling point: ~1704°C; density: 2.56–2.78 g/cm³ .
- Solubility : Reported values vary: ~4 g/100 mL at 20°C , but described as "poorly soluble" in some sources due to temperature-dependent solubility (e.g., 5 g/100 mL at 100°C ).
- Preparation : Neutralization of HF with sodium hydroxide, carbonate, or bicarbonate .
- Uses : Dental care, water fluoridation, metallurgical flux, and nuclear medicine .
- Safety : Toxic if ingested; releases HF when exposed to strong acids .
Sodium Bifluoride (NaHF₂)
- Chemical Formula : NaHF₂
- Molecular Weight : 61.99 g/mol
- Preparation : Reaction of NaF with excess HF .
- Uses : Metal surface treatment, glass etching .
- Safety : Highly corrosive; releases HF upon decomposition .
Comparison with Similar Fluoride Compounds
The following compounds are compared based on chemical properties, solubility, applications, and safety:
Sodium Fluoride (NaF) vs. Sodium Bifluoride (NaHF₂)
| Property | NaF | NaHF₂ |
|---|---|---|
| Formula | NaF | NaHF₂ |
| Solubility in Water | Moderate (~4 g/100 mL at 20°C) | High (exact data unavailable) |
| Reactivity | Releases HF with strong acids | Releases HF readily |
| Primary Uses | Dental care, water treatment | Industrial cleaning, etching |
| Safety | Toxic, corrosive | Highly corrosive, HF hazard |
Alkali Metal Fluorides: NaF vs. KF and KHF₂
- Potassium Fluoride (KF) :
- Potassium Bifluoride (KHF₂) :
Insoluble Fluorides: Calcium Fluoride (CaF₂)
- Properties : Natural mineral (fluorite), low water solubility (0.0016 g/100 mL) .
- Uses : Metallurgy, optics, and ceramics .
- Safety : Low toxicity due to insolubility .
Ammonium Fluorides: NH₄F and NH₄HF₂
- Ammonium Fluoride (NH₄F) :
- Ammonium Bifluoride (NH₄HF₂) :
Hydrogen Fluoride (HF)
- Properties : A weak acid in aqueous solution (hydrofluoric acid); miscible with water .
- Uses : Petrochemical catalyst, aluminum production .
- Safety : Extremely corrosive; causes severe burns .
Data Table: Comparative Properties of Fluoride Compounds
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


